1H-Imidazole-5-carboxaldehyde, 2-(ethylthio)-1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the imidazole class of compounds. Imidazoles are nitrogen-containing heterocycles that have gained significant attention in various fields of research due to their potential biological activity and diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde, can be achieved through various methods. Some common synthetic routes include:
Condensation Reactions: This involves the condensation of 1,2-diketones with aldehydes and ammonium acetate in the presence of catalysts.
Ring Cyclization: This method involves the cyclization of appropriate precursors under specific conditions.
Oxidation Conversion: This involves the oxidation of suitable starting materials to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microreactor technology and ionic liquid-promoted synthesis are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the aldehyde group.
Substituted Imidazoles: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-benzyl-2-aryl-1H-benzo[d]imidazole
- 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
- 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
Uniqueness
1-benzyl-2-(ethylthio)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
479400-31-2 |
---|---|
Molekularformel |
C13H14N2OS |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
3-benzyl-2-ethylsulfanylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2OS/c1-2-17-13-14-8-12(10-16)15(13)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
CGDZHPYMGVYIQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.